8-chloro-4aH-1,7-naphthyridin-4-one
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Overview
Description
8-Chloro-4aH-1,7-naphthyridin-4-one is a heterocyclic compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . This compound is characterized by a naphthyridine core structure, which is a fused ring system containing nitrogen atoms. The presence of a chlorine atom at the 8th position and a ketone group at the 4th position further defines its chemical properties .
Preparation Methods
The synthesis of 8-chloro-4aH-1,7-naphthyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloronicotinic acid with suitable reagents can lead to the formation of the desired naphthyridine core . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as catalytic processes and continuous flow chemistry .
Chemical Reactions Analysis
8-Chloro-4aH-1,7-naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Chloro-4aH-1,7-naphthyridin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-chloro-4aH-1,7-naphthyridin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include modulation of signal transduction pathways and interference with DNA replication processes .
Comparison with Similar Compounds
8-Chloro-4aH-1,7-naphthyridin-4-one can be compared with other similar compounds such as:
8-Bromo-4aH-1,7-naphthyridin-4-one: Similar structure but with a bromine atom instead of chlorine.
4aH-1,7-Naphthyridin-4-one: Lacks the halogen substitution at the 8th position.
8-Chloroquinoline: Contains a similar chlorine substitution but with a quinoline core instead of naphthyridine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications.
Properties
Molecular Formula |
C8H5ClN2O |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
8-chloro-4aH-1,7-naphthyridin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7-5(1-3-11-8)6(12)2-4-10-7/h1-5H |
InChI Key |
BVARTKSVFNLHFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NC=CC(=O)C21)Cl |
Origin of Product |
United States |
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